N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide
Description
Properties
CAS No. |
757236-89-8 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-[2-(1-benzylpiperidin-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H25N3O/c17-12-16(20)18-9-6-14-7-10-19(11-8-14)13-15-4-2-1-3-5-15/h1-5,14H,6-13,17H2,(H,18,20) |
InChI Key |
QYDORGKNURUUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCNC(=O)CN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Partial Reduction of Esters
A method from CN105693596A employs red aluminum complexes for partial reduction of 1-benzyl-4-piperidine esters (e.g., methyl or ethyl esters) to aldehydes, followed by further reduction to amines.
Direct Alkylation of Piperidine
In PMC8665847 , piperidine derivatives are alkylated with benzyl halides under basic conditions. For example:
- 4-Piperidine hydrochloride reacts with benzyl chloride in alcohol, yielding 1-benzylpiperidine.
- Oxidation of the 4-position to a ketone (e.g., via Swern oxidation) and subsequent reductive amination introduces the amine.
Introduction of the Ethyl Group via Alkylation
The ethyl chain is appended to the piperidine’s 4-position using bromoethyl reagents.
Bromoethyl Alkylation
From PMC6390473 , 1-benzylpiperidin-4-amine undergoes alkylation with 2-bromoethyl bromide in DMF or THF with K₂CO₃:
Reductive Amination
In Ambeed (179321-49-4) , reductive amination of ketones with primary amines uses sodium cyanoborohydride. For example:
- 1-Benzylpiperidin-4-one reacts with glycinamide and formaldehyde.
- Reduction yields the ethylamine intermediate.
Amide Bond Formation with Glycinamide
Glycinamide (NH₂CH₂CONH₂) is coupled to the ethylamine intermediate.
Carbodiimide-Mediated Coupling
Using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole), glycine is activated to an active ester before reaction with the amine:
Acid Chloride Activation
Glycine is converted to an acid chloride (e.g., with thionyl chloride) and reacted with the amine:
Comparative Data on Reaction Efficiency
Challenges and Optimizations
- Stereocontrol : The 4-position of piperidine often adopts axial or equatorial configurations, affecting reactivity. Microwave-assisted Suzuki coupling (as in CN111848430A ) enhances yields for biphenyl systems but is less relevant here.
- Purity : HPLC (>95%) and HRMS confirm intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction may produce benzylamine derivatives.
Scientific Research Applications
Neurological Disorders
One of the most significant applications of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is in the treatment of neurological diseases. Research indicates that derivatives of this compound act as antagonists at muscarinic receptor 4 (M4), which is implicated in conditions such as Alzheimer's Disease and Lewy Body Dementia. These compounds may help alleviate cognitive deficits associated with these disorders by modulating cholinergic signaling pathways .
Case Study: Alzheimer’s Disease
A study highlighted the synthesis of derivatives similar to this compound, demonstrating their effectiveness as M4 antagonists. The findings suggest that these compounds could provide a novel approach to managing symptoms associated with Alzheimer's disease through targeted receptor modulation .
Cancer Treatment
This compound has also been explored for its potential in oncology. Specifically, it has been evaluated for its binding affinity to sigma receptors, which are known to play a role in cancer cell proliferation and survival. Compounds related to this structure have shown high selectivity for sigma1 receptors, which may be beneficial in developing targeted cancer therapies .
Table: Binding Affinity of Related Compounds
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Selectivity Ratio (Sigma2/Sigma1) |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | 61.54 |
| N-(1-benzylpiperidin-4-yl)arylacetamides | Varies | Varies | Varies |
The selectivity for sigma receptors indicates that these compounds could be utilized to inhibit cancer cell growth while minimizing effects on normal cells, presenting a promising avenue for research into new anticancer agents .
Protein Kinase Modulation
Another application of this compound lies in its potential to modulate protein kinase activity. Protein kinases are crucial in various cellular processes, including proliferation and apoptosis. The modulation of these enzymes can lead to therapeutic strategies against diseases characterized by abnormal cell growth, such as cancer and inflammatory disorders .
Therapeutic Implications
Compounds that can effectively inhibit specific kinases have been shown to alter disease progression in various models of cancer and inflammatory diseases. The ability to design inhibitors based on the structure of this compound could lead to advancements in targeted therapies that are both effective and have reduced side effects compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its binding affinity to these targets, potentially modulating their activity. The compound may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Core Structure | Substituent | Melting Point (°C) | Yield (%) | Purity (%) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|---|---|
| N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide (Target) | Benzylpiperidine-ethyl | Glycinamide | Not reported | N/A | N/A | Data not available |
| (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide [1] | Benzylpiperidine-ethyl | 3,4-Dimethoxyphenyl acrylamide | 108.1–110.5 | 87 | 99 | 7.46 (d, J=15.7 Hz, acrylamide Hα) |
| (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3-methoxyphenyl)acrylamide [6] | Benzylpiperidine-ethyl | 3-Methoxyphenyl acrylamide | 68–70 | 95 | 100 | 7.32 (s, aromatic H) |
| N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide [2] | Benzylpiperidine | Phenylacetamide | Not reported | N/A | N/A | Data not available |
Key Observations:
- Substituent Impact on Melting Points : Acrylamide derivatives with bulkier substituents (e.g., 3,4-dimethoxyphenyl in Compound 1) exhibit higher melting points (108–110°C) compared to simpler analogs (e.g., 68–70°C for 3-methoxyphenyl), likely due to enhanced crystallinity from π-stacking or hydrogen bonding .
- Synthetic Efficiency : Yields for acrylamide derivatives range from 87% to 95%, suggesting that electron-donating substituents (e.g., methoxy groups) may improve reaction efficiency or purification .
- Glycinamide vs.
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy : In acrylamide derivatives, the acrylamide α-proton resonates at δ 7.46 ppm (doublet, J=15.7 Hz), consistent with trans-configuration. Aromatic protons in benzylpiperidine and substituents (e.g., δ 7.32 ppm for 3-methoxyphenyl) confirm structural integrity .
- Purity and Stability : HPLC purity exceeds 99% for most acrylamide analogs, indicating robust synthetic protocols. The glycinamide derivative’s stability remains uncharacterized but may differ due to the primary amide’s susceptibility to hydrolysis .
Pharmacological Implications (Inferred from Analogs)
- CNS Targeting : The benzylpiperidine moiety is associated with interactions at sigma-1 receptors or dopamine transporters, as seen in compounds like N-(1-Benzylpiperidin-4-yl)-N-phenylacetamide .
- Methoxy Groups: 3,4-Dimethoxy substituents (Compound 1) may enhance blood-brain barrier penetration compared to non-substituted analogs, though this requires validation .
Biological Activity
N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating neurological disorders such as Alzheimer's disease. This article reviews its biological activity, focusing on its mechanisms of action, inhibitory effects on key enzymes, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring, a benzyl group, and an amino acid moiety (glycinamide). The presence of these functional groups contributes to its biological activity, particularly in modulating neurotransmitter levels and inhibiting specific enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 233.32 g/mol |
| CAS Number | 1867002 |
Research indicates that this compound acts primarily as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Inhibition Profiles
The compound has shown varying degrees of inhibitory activity against AChE and butyrylcholinesterase (BuChE), which are both important targets in Alzheimer's disease treatment. Studies have reported IC50 values that indicate the potency of this compound against these enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.056 - 0.5 |
| Butyrylcholinesterase | 1.57 - 11.40 |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound not only inhibit AChE but also show neuroprotective effects by disassembling amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's pathology. The compounds exhibited favorable blood-brain barrier permeability and low neurotoxicity towards neuronal cell lines like SH-SY5Y .
- Multi-target Activity : Another research effort highlighted the compound's potential as a multi-targeted agent against both AChE and β-secretase (BACE1). This dual inhibition is crucial for developing effective treatments for Alzheimer's disease, as it addresses multiple pathways involved in disease progression .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the piperidine or benzyl moieties significantly influence the compound's inhibitory potency. For instance, the introduction of hydrophobic groups was correlated with enhanced enzyme inhibition .
Q & A
Q. What are the standard synthetic routes for N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide and its derivatives?
The compound is typically synthesized via condensation reactions between cinnamic acid derivatives and 2-(1-benzylpiperidin-4-yl)ethylamine. For example, (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide was synthesized using 3,4-dimethoxy cinnamic acid (0.100 g, 0.48 mmol) and 2-(1-benzylpiperidin-4-yl)ethylamine (0.126 g, 0.58 mmol), yielding 87% after purification . Key steps include coupling under activating agents (e.g., EDCI/HOBt), reflux in solvents like DCM or MeOH, and purification via column chromatography.
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 7.46 ppm for acrylamide protons) .
- HPLC : Purity ≥99% is standard, validated using C18 columns and UV detection .
- HRMS : Accurate mass verification (e.g., [M]+ = 380.2094 vs. theoretical 380.2100) .
- Melting point : Ranges vary (e.g., 83.1–84.5°C for acrylamide derivatives), indicating crystallinity .
Q. What safety precautions are recommended during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, employ P95 respirators (US) or ABEK-P2 (EU) .
- Ventilation : Work in a fume hood to avoid inhalation .
- Waste disposal : Prevent drainage contamination; use designated hazardous waste containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for amide bonds .
- Stoichiometry : A 1.2:1 molar ratio of amine to acid minimizes unreacted starting material .
- Temperature control : Reflux at 40–50°C balances reaction rate and decomposition risk .
- Purification : Gradient elution in flash chromatography (e.g., 0–10% MeOH in DCM) resolves closely eluting impurities .
Q. How can researchers resolve discrepancies in spectral data across studies?
- NMR calibration : Use internal standards (e.g., TMS) and deuterated solvents (e.g., MeOD) to align chemical shifts .
- Batch variability analysis : Compare HRMS data across syntheses to detect isotopic or stereochemical anomalies .
- Cross-validation : Pair HPLC with LC-MS to confirm purity and molecular ion consistency .
Q. What strategies address conflicting toxicological data for structurally related compounds?
- In silico modeling : Use tools like OECD QSAR Toolbox to predict acute toxicity based on piperidine/benzyl substituents .
- In vitro assays : Test mutagenicity via Ames assay (e.g., TA98 strain) to validate carcinogenicity classifications .
- Dose-response studies : Establish NOAEL/LOAEL thresholds using rodent models for risk assessment .
Q. How does the benzylpiperidine moiety influence biological activity in enzyme inhibition studies?
- Binding affinity : The piperidine ring facilitates hydrophobic interactions with enzyme active sites (e.g., MMP-2 inhibition in biphenylsulfonamide analogs) .
- Structural analogs : Derivatives with 3,4-dihydroxyphenyl groups show enhanced solubility and target engagement via hydrogen bonding .
- SAR studies : Modify substituents (e.g., methoxy vs. hydroxy groups) to optimize potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
